3-(Morpholinomethyl)-2-(phenylimino)-5-cinnamylidene-4-thiazolidinone 3-(Morpholinomethyl)-2-(phenylimino)-5-cinnamylidene-4-thiazolidinone
Brand Name: Vulcanchem
CAS No.: 104123-95-7
VCID: VC20763899
InChI: InChI=1S/C23H23N3O2S/c27-22-21(13-7-10-19-8-3-1-4-9-19)29-23(24-20-11-5-2-6-12-20)26(22)18-25-14-16-28-17-15-25/h1-13H,14-18H2/b10-7+,21-13+,24-23?
SMILES: C1COCCN1CN2C(=O)C(=CC=CC3=CC=CC=C3)SC2=NC4=CC=CC=C4
Molecular Formula: C23H23N3O2S
Molecular Weight: 405.5 g/mol

3-(Morpholinomethyl)-2-(phenylimino)-5-cinnamylidene-4-thiazolidinone

CAS No.: 104123-95-7

Cat. No.: VC20763899

Molecular Formula: C23H23N3O2S

Molecular Weight: 405.5 g/mol

* For research use only. Not for human or veterinary use.

3-(Morpholinomethyl)-2-(phenylimino)-5-cinnamylidene-4-thiazolidinone - 104123-95-7

Specification

CAS No. 104123-95-7
Molecular Formula C23H23N3O2S
Molecular Weight 405.5 g/mol
IUPAC Name (5E)-3-(morpholin-4-ylmethyl)-2-phenylimino-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C23H23N3O2S/c27-22-21(13-7-10-19-8-3-1-4-9-19)29-23(24-20-11-5-2-6-12-20)26(22)18-25-14-16-28-17-15-25/h1-13H,14-18H2/b10-7+,21-13+,24-23?
Standard InChI Key RXLGUMNRTMKLOE-UHFFFAOYSA-N
Isomeric SMILES C1COCCN1CN2C(=O)/C(=C\C=C\C3=CC=CC=C3)/SC2=NC4=CC=CC=C4
SMILES C1COCCN1CN2C(=O)C(=CC=CC3=CC=CC=C3)SC2=NC4=CC=CC=C4
Canonical SMILES C1COCCN1CN2C(=O)C(=CC=CC3=CC=CC=C3)SC2=NC4=CC=CC=C4

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator